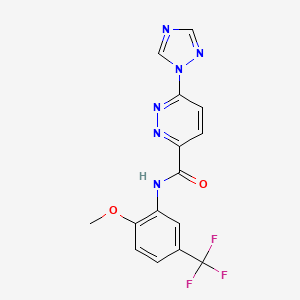
N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H11F3N6O2 and its molecular weight is 364.288. The purity is usually 95%.
The exact mass of the compound N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research efforts have been directed towards the synthesis and characterization of new compounds with structural similarities to N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, focusing on their potential applications in medicinal chemistry and materials science. For instance, Hassan et al. (2014) synthesized a series of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, showcasing the structural versatility and potential therapeutic applications of compounds related to the chemical (Hassan, Hafez, & Osman, 2014).
Biological Activity
Compounds bearing structural resemblance to N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide have been evaluated for their biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. Khalifa et al. (2015) synthesized arylazothiazole disperse dyes containing selenium, demonstrating not only their utility in dyeing polyester fibers but also their significant antioxidant, antitumor, and antimicrobial activities, indicating the potential of structurally similar compounds in developing biologically active materials (Khalifa et al., 2015).
Antitumor and Antimicrobial Effects
A noteworthy application of compounds structurally related to N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is in the field of oncology and infectious diseases. Hebishy et al. (2020) reported on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity, highlighting the potential of these compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Chemical Synthesis and Medicinal Chemistry
The chemical flexibility of N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide-like compounds allows for innovative synthetic pathways and applications in medicinal chemistry. Research by Al-Kamali et al. (2014) on the synthesis of novel thieno[2,3-c]pyridazines using a starting material with similar structural features demonstrated the potential of these compounds in developing new therapeutic agents with antibacterial activity (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Eigenschaften
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O2/c1-26-12-4-2-9(15(16,17)18)6-11(12)21-14(25)10-3-5-13(23-22-10)24-8-19-7-20-24/h2-8H,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFWYEZMCNPPKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2367075.png)

![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2367077.png)


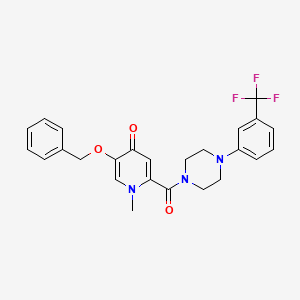
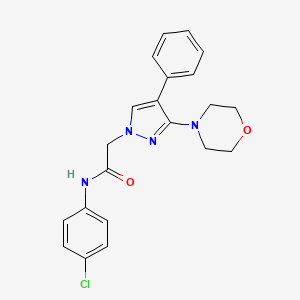
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2367085.png)
![4-(3,4-dimethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2367086.png)
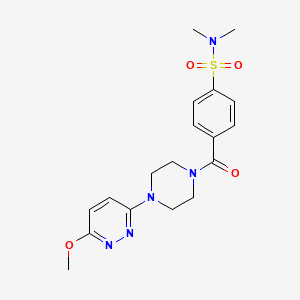
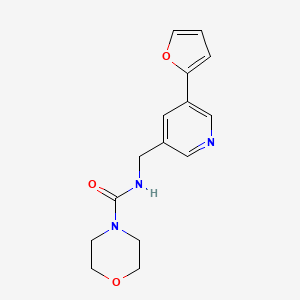
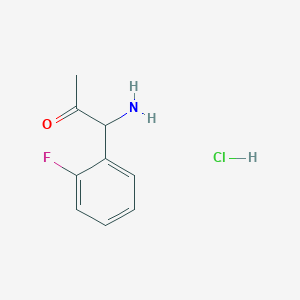
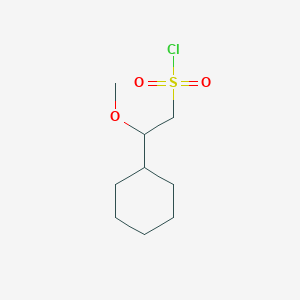
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one](/img/structure/B2367097.png)